(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane
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Overview
Description
(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is a chemical compound with the molecular formula C10H21BrF2O2Si and a molecular weight of 319.26 g/mol . It is characterized by the presence of bromine, ethoxy, difluoroethoxy, and triethylsilane groups in its structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-1-ethoxy-2,2-difluoroethanol with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: The ethoxy and difluoroethoxy groups can undergo oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide, alkoxide, amines.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Formation of substituted ethers or amines.
Reduction Reactions: Formation of alcohols or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane has various applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine, ethoxy, and difluoroethoxy groups. These groups can undergo substitution, reduction, and oxidation reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-1-ethoxy-2,2-difluoroethoxy)trimethylsilane: Similar structure but with trimethylsilane instead of triethylsilane.
(2-Bromo-1-ethoxy-2,2-difluoroethoxy)dimethylsilane: Similar structure but with dimethylsilane instead of triethylsilane.
(2-Bromo-1-ethoxy-2,2-difluoroethoxy)methylsilane: Similar structure but with methylsilane instead of triethylsilane.
Uniqueness
(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is unique due to the presence of triethylsilane, which imparts specific chemical properties and reactivity. The ethoxy and difluoroethoxy groups also contribute to its distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C10H21BrF2O2Si |
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Molecular Weight |
319.26 g/mol |
IUPAC Name |
(2-bromo-1-ethoxy-2,2-difluoroethoxy)-triethylsilane |
InChI |
InChI=1S/C10H21BrF2O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3 |
InChI Key |
QNSYMTRYMKRKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)Br)O[Si](CC)(CC)CC |
Origin of Product |
United States |
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